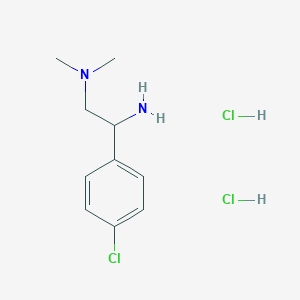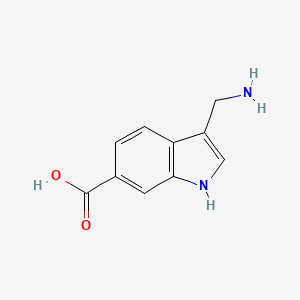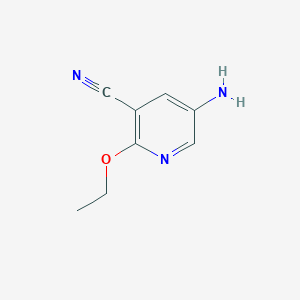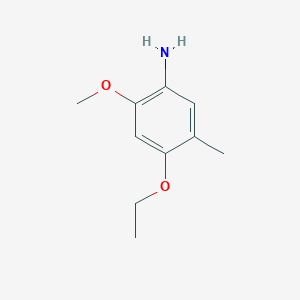![molecular formula C11H13NO2S B13320833 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13320833.png)
6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyrrole ring fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . The cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate-dimethylformamide system leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.
Reduction: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme malate synthase in Mycobacterium tuberculosis by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acid: An isosteric analog of indoles with similar biological activity.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another analog with potential as a CRTH2 receptor antagonist.
Uniqueness
6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its hydrophobicity and may influence its binding affinity to various molecular targets.
Propiedades
Fórmula molecular |
C11H13NO2S |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
6-(2-methylpropyl)thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c1-7(2)6-12-9(11(13)14)5-8-3-4-15-10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
Clave InChI |
CFNZMKDHWBEIIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC2=C1SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)





![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)

![6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)


